
6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one
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Overview
Description
6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core linked to a benzazepine moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzazepine Moiety: This step may involve the condensation of the pyridazinone intermediate with a benzazepine precursor, often facilitated by catalysts or under reflux conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
The compound exhibits potential biological activities that may include:
- Neuropharmacological Effects : Preliminary studies indicate that it may act as an inhibitor or modulator of specific receptors or enzymes involved in mood regulation and cognition. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and other mood disorders.
- Receptor Interaction Studies : Interaction studies are crucial for understanding how this compound interacts with specific molecular targets. Its ability to modulate receptor activity could lead to advancements in drug development aimed at neurological conditions.
Synthesis and Optimization
The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic synthesis. Common reagents used in the synthesis include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The optimization of reaction conditions—temperature, solvent, and pH—is essential for enhancing yield and purity.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-benzazepines | Contains a benzazepine core | Varies in functional groups affecting activity |
2-benzazepines | Similar core structure | Differences in substitution patterns |
3-benzazepines | Another variant of benzazepine | Distinct pharmacological profiles |
Compared to these similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Potential Therapeutic Applications
The potential therapeutic applications of this compound are vast:
a. Neurodegenerative Diseases
Research indicates that the compound may have implications in the treatment of Alzheimer's disease by influencing neurotransmitter systems and potentially enhancing cognitive function .
b. Mood Disorders
Given its interaction with receptors associated with mood regulation, there is potential for developing treatments for conditions such as depression and anxiety disorders.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of compounds structurally similar to this compound:
Study 1: Modulation of Metabotropic Glutamate Receptors
Research has shown that compounds targeting metabotropic glutamate receptors can exhibit biased modulation, which is crucial for developing drugs aimed at treating neurodegenerative diseases . The findings suggest that similar compounds may also exhibit beneficial effects on cognitive functions.
Study 2: Clinical Trials for Alzheimer's Disease
Clinical trials focusing on drugs targeting acetylcholinesterase (AChE) have demonstrated modest symptomatic improvements in Alzheimer’s patients. These findings underscore the importance of exploring new compounds like this compound for their potential to enhance therapeutic outcomes .
Mechanism of Action
The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores.
Benzazepine Derivatives: Compounds featuring the benzazepine moiety.
Uniqueness
The uniqueness of 6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one lies in its combined structural features, which may confer distinct biological activities and therapeutic potential compared to other compounds in its class.
Biological Activity
6-(4-fluoro-2-methoxyphenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one, with the CAS number 1219573-08-6, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C21H18FN3O3 |
Molecular Weight | 379.4 g/mol |
CAS Number | 1219573-08-6 |
Research indicates that this compound exhibits potent inhibitory effects on p38 MAP kinase, an important target in inflammatory and autoimmune diseases. Inhibitors of p38 MAPK have been shown to block the production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6, which are critical in the pathogenesis of various autoimmune disorders .
Therapeutic Applications
- Anti-inflammatory Activity : The compound's ability to inhibit p38 MAPK suggests its potential for treating inflammatory diseases. In vivo studies using adjuvant-induced arthritis models demonstrated significant reductions in inflammation markers when treated with this compound .
- Anticancer Potential : The structural characteristics of the compound align with known anticancer agents. Studies have indicated that derivatives containing similar pyridazine and benzazepine structures can exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Preliminary investigations into related compounds suggest that modifications in the molecular structure can lead to enhanced antimicrobial activity, making this compound a candidate for further exploration in antimicrobial therapies .
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of various p38 MAPK inhibitors, including this compound. Results showed that the compound significantly reduced TNFα levels in animal models, highlighting its potential as a therapeutic agent for rheumatoid arthritis .
Study 2: Anticancer Efficacy
Another study focused on synthesizing derivatives of pyridazinones and their anticancer activities. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting that structural modifications could enhance efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzazepine and pyridazine rings can lead to variations in potency and selectivity against target proteins.
Key Findings from SAR Studies
- Fluorine Substitution : The presence of fluorine at the para position on the methoxyphenyl ring enhances lipophilicity and may improve cellular uptake.
- Hydroxyl Group : The hydroxyl group on the benzazepine moiety contributes to hydrogen bonding interactions, potentially increasing binding affinity to p38 MAPK .
Properties
Molecular Formula |
C21H18FN3O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C21H18FN3O3/c1-28-19-12-14(22)7-8-15(19)17-9-11-20(26)25(24-17)18-10-6-13-4-2-3-5-16(13)23-21(18)27/h2-5,7-9,11-12,18H,6,10H2,1H3,(H,23,27) |
InChI Key |
CTSLEFKRWZKVCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)C3CCC4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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